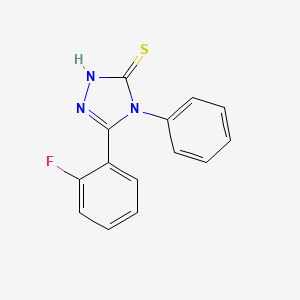![molecular formula C25H23BrN2O5 B11543343 2-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11543343.png)
2-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ブロモ安息香酸2-エトキシ-4-[(E)-{2-[(4-メチルフェノキシ)アセチル]ヒドラジニリデン}メチル]フェニルは、エトキシ基、ヒドラジニリデン部分、ブロモ安息香酸エステルなど、さまざまな官能基を特徴とする複雑な有機化合物です。
製造方法
合成経路と反応条件
4-ブロモ安息香酸2-エトキシ-4-[(E)-{2-[(4-メチルフェノキシ)アセチル]ヒドラジニリデン}メチル]フェニルの合成は、通常、容易に入手可能な出発物質から始まる複数の段階を伴います。重要な手順には、次のものがあります。
ヒドラジニリデン中間体の形成: これは、4-メチルフェノキシ酢酸をヒドラジン水和物と還流条件下で反応させて、対応するヒドラジドを形成することを伴います。
縮合反応: 次に、ヒドラジドを酸性条件下で4-ブロモ安息香酸2-エトキシ-4-ホルミルフェニルと反応させて、縮合反応によって最終生成物を形成します。
工業生産方法
この化合物の工業生産は、収率と純度を高めるために、上記の合成経路の最適化を伴う可能性があります。これには、自動化された反応器の使用、反応条件の精密な制御、再結晶またはクロマトグラフィーなどの精製技術が含まれる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-4-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-ethoxy-4-formylphenyl 4-bromobenzoate with 2-(4-methylphenoxy)acetamide under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings to achieve the desired quality.
化学反応の分析
反応の種類
4-ブロモ安息香酸2-エトキシ-4-[(E)-{2-[(4-メチルフェノキシ)アセチル]ヒドラジニリデン}メチル]フェニルは、さまざまなタイプの化学反応を受ける可能性があります。具体的には、次のような反応です。
酸化: エトキシ基は、アルデヒドまたはカルボン酸を形成するように酸化することができます。
還元: ヒドラジニリデン部分は、対応するヒドラジン誘導体を形成するように還元することができます。
置換: 安息香酸エステルの臭素原子は、他の求核剤と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化アルミニウムリチウム (LiAlH4) などの還元剤を使用できます。
置換: メトキシドナトリウム (NaOCH3) やシアン化カリウム (KCN) などの求核剤を使用できます。
主要な生成物
酸化: 4-カルボキシ安息香酸2-エトキシ-4-[(E)-{2-[(4-メチルフェノキシ)アセチル]ヒドラジニリデン}メチル]フェニルの生成。
還元: 4-ブロモヒドラジノ安息香酸2-エトキシ-4-[(E)-{2-[(4-メチルフェノキシ)アセチル]ヒドラジニリデン}メチル]フェニルの生成。
置換: 4-メトキシ安息香酸2-エトキシ-4-[(E)-{2-[(4-メチルフェノキシ)アセチル]ヒドラジニリデン}メチル]フェニルの生成。
科学研究への応用
4-ブロモ安息香酸2-エトキシ-4-[(E)-{2-[(4-メチルフェノキシ)アセチル]ヒドラジニリデン}メチル]フェニルは、科学研究で幅広い用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素相互作用を研究するための生化学的プローブとしての可能性について調査されています。
医学: 抗炎症作用や抗がん作用など、潜在的な治療効果について調査されています。
工業: ポリマーやコーティングなど、特定の特性を持つ新素材の開発に利用されています。
科学的研究の応用
2-ETHOXY-4-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
作用機序
4-ブロモ安息香酸2-エトキシ-4-[(E)-{2-[(4-メチルフェノキシ)アセチル]ヒドラジニリデン}メチル]フェニルの作用機序は、特定の分子標的との相互作用を伴います。ヒドラジニリデン部分は、酵素の活性部位と水素結合を形成し、その活性を阻害する可能性があります。ブロモ安息香酸エステルは、細胞膜と相互作用して、その透過性と機能に影響を与えることもできます。
類似の化合物との比較
類似の化合物
- 4-クロロ安息香酸2-エトキシ-4-[(E)-{2-[(4-メチルフェノキシ)アセチル]ヒドラジニリデン}メチル]フェニル
- 4-フルオロ安息香酸2-エトキシ-4-[(E)-{2-[(4-メチルフェノキシ)アセチル]ヒドラジニリデン}メチル]フェニル
- 4-ヨード安息香酸2-エトキシ-4-[(E)-{2-[(4-メチルフェノキシ)アセチル]ヒドラジニリデン}メチル]フェニル
ユニークさ
4-ブロモ安息香酸2-エトキシ-4-[(E)-{2-[(4-メチルフェノキシ)アセチル]ヒドラジニリデン}メチル]フェニルのユニークさは、明確な化学反応性と生物活性を与える、官能基の特定の組み合わせにあります。特に臭素原子の存在は、クロロ、フルオロ、またはヨード類似体と比較して、生物学的標的との相互作用を強化する可能性があります。
類似化合物との比較
Similar Compounds
- 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
- 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
Uniqueness
2-ETHOXY-4-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE is unique due to its combination of functional groups, which provide it with distinct chemical and biological properties
特性
分子式 |
C25H23BrN2O5 |
|---|---|
分子量 |
511.4 g/mol |
IUPAC名 |
[2-ethoxy-4-[(E)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C25H23BrN2O5/c1-3-31-23-14-18(6-13-22(23)33-25(30)19-7-9-20(26)10-8-19)15-27-28-24(29)16-32-21-11-4-17(2)5-12-21/h4-15H,3,16H2,1-2H3,(H,28,29)/b27-15+ |
InChIキー |
GDQGHVDHERQXTK-JFLMPSFJSA-N |
異性体SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)C)OC(=O)C3=CC=C(C=C3)Br |
正規SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)C)OC(=O)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![O-{4-[(3-nitrophenyl)carbamoyl]phenyl} (4-iodophenyl)carbamothioate](/img/structure/B11543264.png)
![N-(2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}ethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B11543274.png)
![(5Z)-2-(morpholin-4-yl)-5-[4-(propan-2-yl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B11543275.png)

![2-Methoxy-6-[(E)-[(3-methylphenyl)imino]methyl]phenol](/img/structure/B11543283.png)
![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B11543290.png)
![N-(2,6-diethylphenyl)-2-[(6-{[(E)-(3-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11543297.png)
![N-benzyl-4-(morpholin-4-yl)-6-{(2E)-2-[4-(morpholin-4-yl)benzylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B11543303.png)

![[(5-Methyl-2-oxoindol-3-yl)amino]thiourea](/img/structure/B11543315.png)
![2-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol](/img/structure/B11543323.png)
![2-(Benzoyloxy)-5-[(E)-{[2-(2-bromo-4-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate](/img/structure/B11543324.png)
![N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(2,6-dibromo-4-methoxyphenoxy)acetohydrazide](/img/structure/B11543331.png)
![(5E)-1-(4-ethoxyphenyl)-5-[(2-methoxy-5-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11543338.png)
